![molecular formula C5H6F3NO B1466091 1-(Trifluoromethyl)cyclopropane-1-carboxamide CAS No. 1628184-67-7](/img/structure/B1466091.png)
1-(Trifluoromethyl)cyclopropane-1-carboxamide
Overview
Description
1-(Trifluoromethyl)cyclopropane-1-carboxamide is a chemical compound with the empirical formula C5H5F3O2 . It has a molecular weight of 154.09 .
Molecular Structure Analysis
The molecular structure of 1-(Trifluoromethyl)cyclopropane-1-carboxamide consists of a cyclopropane ring with a trifluoromethyl group and a carboxamide group attached . The average mass of the molecule is 153.102 Da and the monoisotopic mass is 153.040146 Da .Physical And Chemical Properties Analysis
1-(Trifluoromethyl)cyclopropane-1-carboxamide is a solid substance . It has a melting point of 86-90 °C . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis of Medicinal Compounds
1-(Trifluoromethyl)cyclopropane-1-carboxamide: is utilized in the synthesis of various medicinal compounds due to its trifluoromethyl group, which is a common pharmacophore in drug design . The presence of this group can enhance the metabolic stability and lipophilicity of pharmaceuticals, making it a valuable moiety in medicinal chemistry.
Development of Agrochemicals
The compound’s unique structure is also explored in the development of agrochemicals. Its trifluoromethyl group can potentially improve the activity and selectivity of herbicides and pesticides, providing a tool for the development of more efficient and environmentally friendly agrochemicals .
Material Science Applications
In material science, 1-(Trifluoromethyl)cyclopropane-1-carboxamide can be used to modify the properties of polymers and coatings. The incorporation of fluorinated groups can lead to materials with enhanced chemical resistance, stability, and unique surface properties .
Catalysis
This compound serves as a ligand in catalytic systems, particularly in reactions that form carbon-carbon bonds. The trifluoromethyl group can influence the electronic properties of the catalyst, thereby affecting the reaction outcome .
Biological Studies
Researchers use 1-(Trifluoromethyl)cyclopropane-1-carboxamide in biological studies to investigate the role of fluorinated compounds in biological systems. This can lead to a better understanding of the interaction between fluorinated drugs and their targets .
Analytical Chemistry
In analytical chemistry, derivatives of 1-(Trifluoromethyl)cyclopropane-1-carboxamide are employed as standards or reagents in various spectroscopic and chromatographic techniques, aiding in the detection and quantification of complex molecules .
Fluorine Chemistry Research
The compound is a subject of research in fluorine chemistry, where scientists explore its reactivity and stability to develop new synthetic methodologies and understand the behavior of fluorinated compounds .
Optoelectronic Devices
Due to its electronic properties, 1-(Trifluoromethyl)cyclopropane-1-carboxamide is investigated for use in optoelectronic devices. The fluorinated groups can alter the electronic characteristics of semiconductors and conductors, which is crucial for the development of advanced electronic components .
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage. It may also be corrosive to metals and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUVVVCBXQYUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)cyclopropane-1-carboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.